Naphthalene-d8
Overview
Description
Synthesis Analysis
Naphthalene-d8's synthesis is not directly addressed in the provided papers, but its presence in studies implies its production through methods that ensure the incorporation of deuterium atoms into the naphthalene molecular structure. The synthesis could involve isotopic exchange reactions or starting from deuterated precursors to incorporate deuterium atoms efficiently.
Molecular Structure Analysis
The molecular structure of naphthalene-d8 has been explored through various spectroscopic and diffraction techniques. Studies by Ketkar and Fink (1981) and Facelli and Grant (1993) have detailed the molecular symmetry and structural parameters of naphthalene and its deuterated derivatives. These investigations reveal the preservation of D2h symmetry in the gaseous state and provide insights into bond lengths, angles, and molecular vibrations, highlighting slight deviations from non-deuterated naphthalene due to the presence of deuterium atoms (Ketkar & Fink, 1981); (Facelli & Grant, 1993).
Chemical Reactions and Properties
Naphthalene-d8 participates in various chemical reactions, with its deuterated nature influencing reaction kinetics and mechanisms. Studies on its interactions with OH and NO3 radicals highlight the role of deuterium in altering reaction rates and product distributions compared to non-deuterated naphthalene. This is crucial for understanding atmospheric chemistry and the fate of polycyclic aromatic hydrocarbons (PAHs) in the environment (Atkinson et al., 1990).
Physical Properties Analysis
The physical properties of naphthalene-d8, including its phosphorescence and vibrational spectra, have been extensively studied. Research by Nazarov et al. (2019) on benzophenone-sensitized phosphorescence and studies on its vibrational assignment offer detailed insights into the effects of deuterium substitution on its physical behavior. These properties are essential for applications in materials science and photophysics (Nazarov et al., 2019).
Chemical Properties Analysis
The chemical properties of naphthalene-d8, particularly its reactivity and interaction with radicals, have been the focus of environmental and atmospheric chemistry research. The studies on its reaction kinetics with OH radicals and the formation of nitro-products provide critical data on the environmental behavior of deuterated PAHs, offering insights into atmospheric processes and pollutant dynamics (Atkinson et al., 1990).
Scientific Research Applications
Studying Fluorescence Spectra : Naphthalene-d8 has been used to study fluorescence spectra from single vibronic levels in the first excited singlet state (Stockburger, Gattermann, & Klusmann, 1975).
Vibrational Energy Transfer and Localization : It is used in researching vibrational energy transfer and localization in disordered solids by picosecond CARS spectroscopy (Chronister & Dlott, 1983).
T–T Energy Transfer in a Supramolecular Complex : The compound is part of the naphthalene-d8--cyclodextrin–cyclohexane–benzophenone complex, which is studied for T–T energy transfer (Nazarov, Avakian, & Alfimov, 2019).
Migration Kinetics and Excitation Behaviors : Naphthalene D8 crystals doped with naphthalene H8 and betamethylnaphthalene are used to study migration kinetics and behaviors of triplet excitations at low temperatures (Evesque & Duran, 1984).
Radiationless Transitions and Internal Conversion : The compound's effective internal conversion to the ground state from highly vibrationally excited states is crucial for understanding radiationless transitions (Fischer, Stanford, & Lim, 1974).
Triplet-Triplet Absorption Spectrum : Its triplet-triplet absorption spectrum reveals the existence of the transition 3B3g → 3B2u+, potentially leading to new scientific applications (Pavlopoulos, 1970).
Vibrational Assignments in Fluorescence Spectra : Naphthalene-d8's fluorescence spectra have been utilized in making vibrational assignments, confirming the existence of ag vibrations (Hollas, 1962).
Calculating Thermodynamic Properties : The compound's vibrational assignment is used to calculate thermodynamic properties of naphthalene, such as S0, Cp0, (H0—E00)/T, and — (F0—E00)/T (McClellan & Pimentel, 1955).
Dynamics of Fluorescence Decay in Aromatic Vapors : The study of its single vibronic levels provides insight into the dynamics of fluorescence decay in aromatic vapours (Knight, Selinger, & Ross, 1973).
Infrared Spectroscopic Studies : Infrared spectroscopic studies of naphthalene and naphthalene-d8 are used to investigate the absorptions of these molecules and their symmetry assignments (Person, Pimentel, & Schnepp, 1955).
Safety And Hazards
Naphthalene-d8 is classified as a flammable solid and is suspected of causing cancer . It may form combustible dust concentrations in air and is harmful if swallowed . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,2,3,4,5,6,7,8-octadeuterionaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894058 | |
Record name | Naphthalene d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroscopic solid; [Sigma-Aldrich MSDS] | |
Record name | Naphthalene-d8 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20539 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
Record name | Naphthalene-d8 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20539 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Naphthalene-d8 | |
CAS RN |
1146-65-2 | |
Record name | Naphthalene-d8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H8)Naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H8)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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